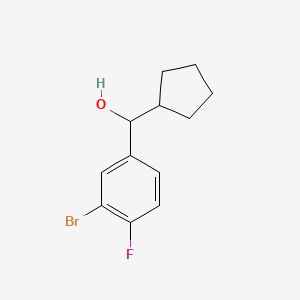
(2-Ethylphenyl)(thiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C13H14OS It is characterized by the presence of an ethyl-substituted phenyl group and a thiophene ring connected through a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with thiophene-2-carbaldehyde. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference. The Grignard reagent reacts with the aldehyde to form the desired alcohol product after hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Ethylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed
Oxidation: Formation of (2-Ethylphenyl)(thiophen-2-yl)ketone.
Reduction: Formation of (2-Ethylphenyl)(thiophen-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2-Ethylphenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of thiophene-containing compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Ethylphenyl)(thiophen-2-yl)methanol involves its interaction with molecular targets through its functional groups. The phenyl and thiophene rings can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
類似化合物との比較
Similar Compounds
- (2-Methylphenyl)(thiophen-2-yl)methanol
- (2-Propylphenyl)(thiophen-2-yl)methanol
- (2-Butylphenyl)(thiophen-2-yl)methanol
Uniqueness
(2-Ethylphenyl)(thiophen-2-yl)methanol is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and physical properties. The presence of both phenyl and thiophene rings also provides a versatile framework for further functionalization and application in various fields.
特性
IUPAC Name |
(2-ethylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIMXOKBCGBECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














